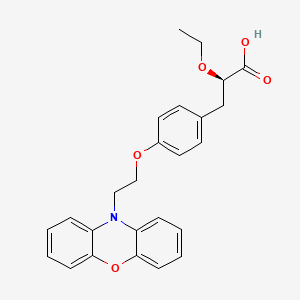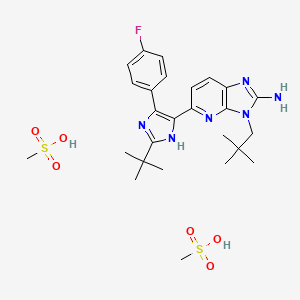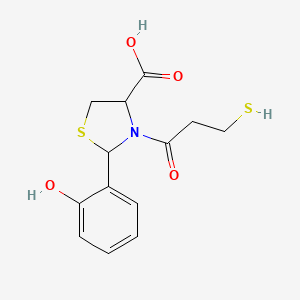
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Vue d'ensemble
Description
RF9 est un antagoniste puissant et sélectif du récepteur du neuropeptide FF. Il s'agit d'un dipeptide formé de résidus de L-arginine et de L-phénylalaninamide, avec un groupe 1-adamantanecarbonyle remplaçant un hydrogène lié à l'azote du groupe α-amino du résidu arginine . RF9 a été largement étudié pour son rôle dans la modulation de la douleur, la tolérance aux opioïdes et d'autres processus physiologiques .
Applications De Recherche Scientifique
RF9 has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, are the Neuropeptide FF (NPFF) receptors . These receptors include NPFF1 and NPFF2 . Additionally, RF9 has been found to be an agonist at the kisspeptin receptor (KISS1R) .
Mode of Action
RF9 interacts with its targets by binding to the NPFF1 and NPFF2 receptors . It acts as an antagonist for these receptors, meaning it blocks their activity . More recently, it has been found to act as an agonist at the KISS1R, meaning it activates this receptor .
Biochemical Pathways
The NPFF receptors are part of a neuropeptide family that includes two G protein-coupled receptors (NPFF1 and NPFF2) and two precursors (pro-NPFFA and pro-NPFFB) . NPFF has been implicated in a variety of biological actions, including nociception and regulation of opioid analgesia .
Pharmacokinetics
It is known that it is soluble in water at 20mg/ml , which could impact its absorption and distribution in the body. Its storage temperature is -20°C , which may affect its stability and shelf-life.
Result of Action
In vitro, RF9 has been found to antagonize the agonism induced by NPFF and NPVF in functional assays . In vivo, RF9 has been shown to completely antagonize the hypothermia induced by NPFF after cerebral administration in mice . Additionally, RF9 reduced the hypothermia induced by morphine or nociceptin/orphanin when co-injected in the third ventricle .
Action Environment
The action of RF9 can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Its storage temperature of -20°C indicates that it may be sensitive to temperature changes . .
Analyse Biochimique
Biochemical Properties
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). The compound exhibits high affinity for these receptors, with binding affinities of 58 nM for NPFF1R and 75 nM for NPFF2R . By inhibiting the activity of neuropeptide FF, this compound can modulate nociceptive signaling pathways and enhance the therapeutic efficacy of opioids.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to activate gonadotropin-releasing hormone (GnRH) neurons, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in mammals . This activation is dependent on the expression of the kisspeptin receptor (Kiss1r) in GnRH neurons. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neuropeptide FF receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with neuropeptide FF receptors. As a competitive antagonist, it binds to NPFF1R and NPFF2R, preventing the activation of these receptors by endogenous neuropeptides . This inhibition leads to a reduction in the anti-opioid activity of neuropeptide FF, thereby enhancing the analgesic effects of opioids. The compound also generates inward currents in GnRH neurons, reminiscent of the effects of kisspeptin, further supporting its role in modulating reproductive hormone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies Long-term exposure to the compound has been shown to maintain its efficacy in modulating nociceptive signaling and enhancing opioid analgesia
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes neuropeptide FF receptors, leading to enhanced opioid analgesia and increased gonadotropin secretion . Higher doses may result in adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to neuropeptide FF signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neuropeptides . By modulating these pathways, it can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects on neuropeptide FF receptors. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with neuropeptide FF receptors and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
RF9 est généralement synthétisé en utilisant la synthèse peptidique en phase solide. La stratégie Fmoc (9-fluorénylméthoxycarbonyl) est couramment utilisée, ce qui implique le blocage des groupes amino réactifs avec le groupe Fmoc. Le processus de synthèse comprend souvent l'activation de l'acide 1-adamantanecarboxylique en utilisant du DIC (N,N'-diisopropylcarbodiimide) et du HOBt (1-hydroxybenzotriazole) avant sa substitution . Des études récentes ont montré que l'utilisation de COMU (1-cyano-2-éthoxy-2-oxoéthylidénaminooxy)-N,N,N',N'-tétraméthyluronium hexafluorophosphate) et de DIPEA (N,N-diisopropylethylamine) comme agents d'activation peut produire un composé plus pur sans sous-produits .
Analyse Des Réactions Chimiques
RF9 subit diverses réactions chimiques, notamment :
Oxydation : RF9 peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.
Substitution : RF9 peut subir des réactions de substitution, en particulier impliquant le groupe adamantanecarbonyle.
Les réactifs couramment utilisés dans ces réactions comprennent le DIC, le HOBt, le COMU et le DIPEA. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
RF9 a plusieurs applications de recherche scientifique :
Mécanisme d'action
RF9 exerce ses effets en antagonisant les récepteurs du neuropeptide FF (NPFF1R et NPFF2R). Il bloque l'augmentation de la pression artérielle et du rythme cardiaque provoquée par le neuropeptide FF et prévient l'hyperalgésie et la tolérance induites par les opioïdes . RF9 active également les neurones de l'hormone de libération des gonadotrophines (GnRH), ce qui entraîne une augmentation de la sécrétion de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH) chez les mammifères .
Comparaison Avec Des Composés Similaires
RF9 est unique en son antagonisme puissant et sélectif des récepteurs du neuropeptide FF. Des composés similaires comprennent :
Neuropeptide FF (NPFF) : Un peptide impliqué dans la modulation de la douleur et la tolérance aux opioïdes.
Neuropeptide AF (NPAF) : Un autre peptide de la même famille que le NPFF, partageant des rôles physiologiques similaires.
Kisspeptine : Un peptide qui active le récepteur de la kisspeptine (KISS1R) et a des effets similaires sur les neurones GnRH.
RF9 se distingue par sa haute sélectivité et sa puissance en tant qu'antagoniste des récepteurs du neuropeptide FF, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876310-60-0 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)











